
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quantum Chemical and Molecular Dynamics Studies
One notable application of piperidine derivatives, which include compounds structurally similar to N1-[(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]-N2-(3-(methylthio)phenyl)oxalamide, is in the field of corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron using quantum chemical calculations and molecular dynamics simulations. The study provides insights into the interaction of these compounds with metal surfaces, which is crucial for developing effective corrosion inhibitors (Kaya et al., 2016).
Aurora Kinase Inhibition and Cancer Treatment
Compounds structurally related to the specified chemical have been explored as Aurora kinase inhibitors, with potential applications in cancer treatment. An example is a study on Aurora kinase inhibitors, indicating potential for treating cancer through the inhibition of Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Orexin Receptor Antagonism in Binge Eating Disorders
Research on compounds structurally similar to N1-[(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]-N2-(3-(methylthio)phenyl)oxalamide has also focused on their role in modulating orexin receptors. Piccoli et al. (2012) evaluated the effects of certain piperidine derivatives as orexin receptor antagonists in a binge eating model, indicating potential for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Glycine Transporter Inhibition in CNS Disorders
Yamamoto et al. (2016) identified piperidine-based compounds as potent glycine transporter 1 inhibitors, highlighting their potential in treating central nervous system disorders. The study emphasized the importance of the piperidine moiety in achieving the desired inhibitory activity (Yamamoto et al., 2016).
P2X7 Antagonism in Mood Disorders
Chrovian et al. (2018) synthesized piperidine-based compounds as P2X7 antagonists, showing promise in treating mood disorders. These compounds demonstrated significant receptor occupancy and tolerability in preclinical species, indicating their potential clinical applications (Chrovian et al., 2018).
Radiotracer Development for CB1 Cannabinoid Receptors
Katoch-Rouse et al. (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer for studying CB1 cannabinoid receptors. This work contributes to the development of diagnostic tools in neurology and pharmacology (Katoch-Rouse & Horti, 2003).
Antifungal Activity Against Phytopathogenic Fungi
Nam et al. (2011) investigated the antifungal activity of diarylthiazole compounds, including piperidine derivatives, against Phytophthora capsici. The study provides valuable insights into the potential use of these compounds in agricultural fungicides (Nam, Choi & Choi, 2011).
特性
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-28-16-4-2-3-15(9-16)24-18(27)17(26)21-10-13-5-7-25(8-6-13)19-22-11-14(20)12-23-19/h2-4,9,11-13H,5-8,10H2,1H3,(H,21,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDTZRNWGZNMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
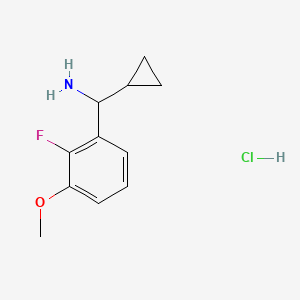
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
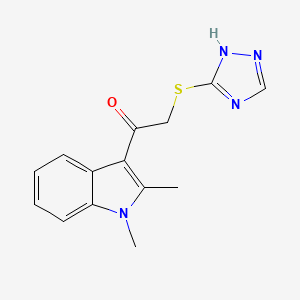
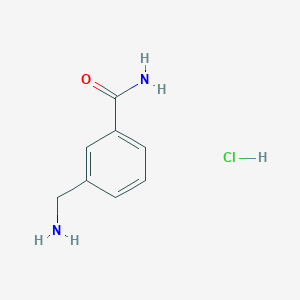
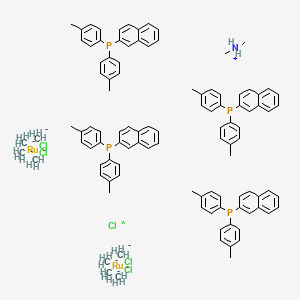
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)
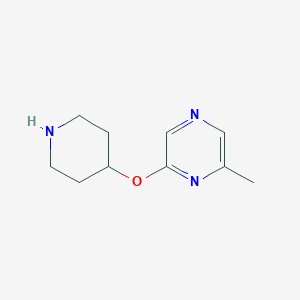
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
